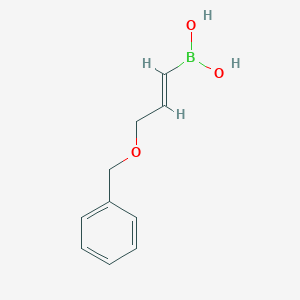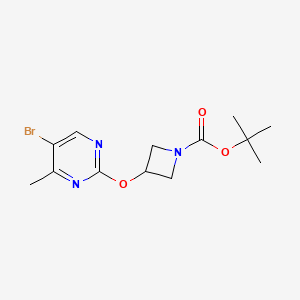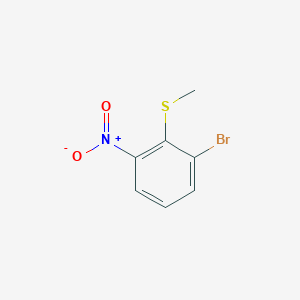
(2-Bromo-6-nitrophenyl)(methyl)sulfane
Vue d'ensemble
Description
(2-Bromo-6-nitrophenyl)(methyl)sulfane is a useful research compound. Its molecular formula is C7H6BrNO2S and its molecular weight is 248.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromo-6-nitrophenyl)(methyl)sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-6-nitrophenyl)(methyl)sulfane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Transparent Aromatic Polyimides Synthesis
(Tapaswi et al., 2015) detailed the synthesis of transparent aromatic polyimides (PIs) using derivatives similar to (2-Bromo-6-nitrophenyl)(methyl)sulfane. These PIs exhibit high refractive indices and small birefringences, making them suitable for optical applications.
Dihydrofolate Reductase Inhibitors
(Al-Wahaibi et al., 2021) researched derivatives of (2-Bromo-6-nitrophenyl)(methyl)sulfane as potential inhibitors of human dihydrofolate reductase, an enzyme target in cancer treatments.
Sulfane Sulfur Detection and Imaging
(Han et al., 2018) developed a near-infrared fluorescent probe using a compound related to (2-Bromo-6-nitrophenyl)(methyl)sulfane. This probe aids in the detection and imaging of sulfane sulfur in living cells and in vivo studies.
Synthesis of Amides and Peptides
(Shimagaki et al., 1983) used compounds similar to (2-Bromo-6-nitrophenyl)(methyl)sulfane for the synthesis of amides and peptides, highlighting its application in organic synthesis.
Molecular Imaging and Detection of Reactive Sulfur Species
(Lin et al., 2015) discussed the use of reaction-based fluorescent probes, possibly related to (2-Bromo-6-nitrophenyl)(methyl)sulfane, for visualizing hydrogen sulfide and reactive sulfur species in biological systems.
Genotoxic Impurity Analysis in Pharmaceuticals
(Miniyar et al., 2019) developed an analytical method to identify impurities like 2-nitrophenyl(phenyl)sulfane in pharmaceuticals, indicating the importance of such compounds in ensuring drug safety.
Propriétés
IUPAC Name |
1-bromo-2-methylsulfanyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWBHQBFTRGOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-nitrophenyl)(methyl)sulfane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Bis(4-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B8252777.png)

![4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8252795.png)
![(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B8252799.png)
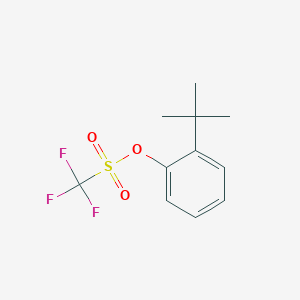
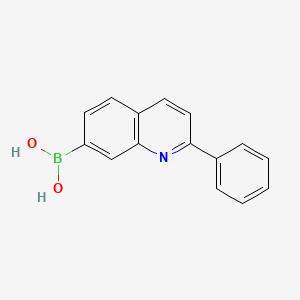
![(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B8252817.png)


